(2E)-2-[(4-bromophenyl)imino]-5-(2,3-dichlorobenzyl)-1,3-thiazolidin-4-one (2E)-2-[(4-bromophenyl)imino]-5-(2,3-dichlorobenzyl)-1,3-thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC20130095
InChI: InChI=1S/C16H11BrCl2N2OS/c17-10-4-6-11(7-5-10)20-16-21-15(22)13(23-16)8-9-2-1-3-12(18)14(9)19/h1-7,13H,8H2,(H,20,21,22)
SMILES:
Molecular Formula: C16H11BrCl2N2OS
Molecular Weight: 430.1 g/mol

(2E)-2-[(4-bromophenyl)imino]-5-(2,3-dichlorobenzyl)-1,3-thiazolidin-4-one

CAS No.:

Cat. No.: VC20130095

Molecular Formula: C16H11BrCl2N2OS

Molecular Weight: 430.1 g/mol

* For research use only. Not for human or veterinary use.

(2E)-2-[(4-bromophenyl)imino]-5-(2,3-dichlorobenzyl)-1,3-thiazolidin-4-one -

Specification

Molecular Formula C16H11BrCl2N2OS
Molecular Weight 430.1 g/mol
IUPAC Name 2-(4-bromophenyl)imino-5-[(2,3-dichlorophenyl)methyl]-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C16H11BrCl2N2OS/c17-10-4-6-11(7-5-10)20-16-21-15(22)13(23-16)8-9-2-1-3-12(18)14(9)19/h1-7,13H,8H2,(H,20,21,22)
Standard InChI Key JPORGMDGWOQHJJ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C(=C1)Cl)Cl)CC2C(=O)NC(=NC3=CC=C(C=C3)Br)S2

Introduction

Chemical Structure and Properties

Molecular Characteristics

The compound belongs to the 4-thiazolidinone class, characterized by a five-membered ring containing sulfur and nitrogen atoms. Key structural features include:

  • A 4-bromophenylimino group at position 2.

  • A 2,3-dichlorobenzyl substituent at position 5.

Table 1: Fundamental Chemical Properties

PropertyValueSource
Molecular FormulaC₁₆H₁₁BrCl₂N₂OS
Molecular Weight430.1 g/mol
CAS Number303093-50-7
IUPAC Name2-(4-Bromophenyl)imino-5-[(2,3-dichlorophenyl)methyl]-1,3-thiazolidin-4-one
SMILESC1=CC(=C(C(=C1)Cl)Cl)CC2C(=O)NC(=NC3=CC=C(C=C3)Br)S2

The bromine and chlorine atoms enhance electrophilicity, facilitating interactions with biological targets. Stereochemical configurations (e.g., E/Z isomerism) influence activity, though specific data for this compound remains limited .

Synthesis and Characterization

Synthetic Pathways

The compound is typically synthesized via cyclocondensation of substituted benzaldehydes with thiourea derivatives. Key steps include:

  • Schiff Base Formation: Reaction of 4-bromoaniline with a carbonyl precursor to form an imine intermediate.

  • Thiazolidinone Ring Closure: Nucleophilic attack by thiourea on the Schiff base, followed by cyclization under acidic or thermal conditions .

Example Protocol:

  • Reactants: 2,3-Dichlorobenzyl chloride, 4-bromophenyl isothiocyanate.

  • Conditions: Reflux in ethanol with catalytic acetic acid .

  • Yield: ~60–75% after purification .

Analytical Characterization

  • Spectroscopy:

    • ¹H/¹³C NMR: Peaks at δ 7.4–8.1 ppm (aromatic protons), δ 4.3 ppm (methylene group) .

    • IR: Stretching vibrations at 1680 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N) .

  • Mass Spectrometry: Molecular ion peak at m/z 430.1.

Biological Activities

Anticancer Activity

Thiazolidinones exhibit cytotoxicity by inhibiting tumor proliferation and inducing apoptosis . While direct data on this compound is sparse, structural analogs demonstrate:

  • IC₅₀ Values: 2.67–2.93 mM against renal cell adenocarcinoma (769-P) .

  • Mechanism: Downregulation of Caspase-3 and p53 expression, disrupting cell cycle progression .

Antimicrobial Activity

The dichlorobenzyl group enhances membrane permeability, potentiating activity against resistant strains .

  • Bacterial Inhibition: MIC values of 6.25 µg/mL for analogs against Mycobacterium tuberculosis .

  • Antifungal Activity: 70–90% growth inhibition in Candida spp. .

Table 2: Comparative Biological Activities of Thiazolidinone Analogs

ActivityCompound AnalogEfficacySource
Antitumor2-Aryl-4-thiazolidinonesIC₅₀: 2.67 mM (769-P)
Antimycobacterial2-(4-Morpholinophenylimino)95–99% inhibition
AntifungalBenzothiazole-triazole hybridsMIC: 70 µg/mL (Caco-2)

Mechanism of Action

Target Interactions

  • Enzyme Inhibition: Binds to cyclooxygenase-2 (COX-2) and MurB protein in Staphylococcus aureus, disrupting cell wall synthesis .

  • Receptor Modulation: Acts as a PPAR-γ agonist in cancer cells, altering lipid metabolism .

Structural-Activity Relationships (SAR)

  • Electron-Withdrawing Groups (Br, Cl): Enhance bioavailability and target affinity.

  • Benzyl Substituents: Positional isomers (2,3- vs. 3,4-dichloro) affect potency; 2,3-dichloro analogs show superior antimicrobial activity .

Applications and Future Directions

Research Gaps

  • Pharmacokinetics: Limited data on absorption, distribution, and toxicity profiles.

  • Clinical Trials: No in vivo studies reported to date.

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